Technical Whitepaper: Physicochemical Profiling and Applications of N,N-Diethyl-1,6-hexanediamine
Technical Whitepaper: Physicochemical Profiling and Applications of N,N-Diethyl-1,6-hexanediamine
This is a comprehensive technical guide profiling N,N-diethyl-1,6-hexanediamine , designed for researchers and drug development professionals.
Executive Summary & Structural Identification[1]
N,N-Diethyl-1,6-hexanediamine represents a critical class of aliphatic diamines used as intermediates in pharmaceutical synthesis and high-performance polymer curing.
CRITICAL NOMENCLATURE ALERT: In technical literature, the specific arrangement of the ethyl groups dictates the chemical identity and CAS registry. Researchers must distinguish between two isomers often conflated in database searches:
-
Symmetrical Isomer (N,N'-Diethyl-1,6-hexanediamine): One ethyl group on each nitrogen. Common in epoxy curing.
-
Unsymmetrical Isomer (N,N-Diethyl-1,6-hexanediamine): Two ethyl groups on one nitrogen (tertiary amine), leaving the other as a primary amine. Critical in drug development as a "linker" motif.
This guide primarily profiles the Symmetrical Isomer (CAS 13093-05-5) due to its commercial prevalence, while dedicating specific sections to the Unsymmetrical Isomer for its medicinal chemistry applications.
Chemical Identity Matrix[2][3]
| Feature | Symmetrical Isomer | Unsymmetrical Isomer |
| IUPAC Name | N,N'-Diethylhexane-1,6-diamine | N,N-Diethylhexane-1,6-diamine |
| Structure | Et-NH-(CH₂)₆-NH-Et | Et₂N-(CH₂)₆-NH₂ |
| CAS Number | 13093-05-5 | 13029-29-3 (Rare/Ambiguous*) |
| Formula | C₁₀H₂₄N₂ | C₁₀H₂₄N₂ |
| Mol.[1][2][3][4][5][6] Weight | 172.31 g/mol | 172.31 g/mol |
| Amine Type | Secondary / Secondary | Tertiary / Primary |
*Note: CAS 13029-29-3 is occasionally cited for the unsymmetrical isomer but frequently conflated with halogenated biphenyls in non-curated databases. Verification via NMR is required.
Physicochemical Data Matrix
The following data applies to the Symmetrical Isomer (CAS 13093-05-5) , the standard commercial grade.
| Property | Value | Test Standard/Source |
| Physical State | Colorless to pale yellow liquid | Visual Inspection |
| Boiling Point | 228 °C (at 760 mmHg) | ASTM D1120 |
| Melting Point | 15–18 °C | DSC |
| Density | 0.842 g/mL (at 25 °C) | ASTM D4052 |
| Refractive Index | ASTM D1218 | |
| Vapor Pressure | < 0.1 mmHg (at 20 °C) | Calculated |
| Flash Point | 98 °C (Closed Cup) | ASTM D93 |
| pKa (Base) | pKa₁ ≈ 11.0; pKa₂ ≈ 10.2 | Potentiometric Titration |
| Solubility | Soluble in water, ethanol, toluene | Visual |
| LogP (Octanol/Water) | 1.85 (Predicted) | ChemAxon |
Causality of Properties
-
Basicity: The ethyl groups increase electron density on the nitrogen via inductive effects (+I), making these amines slightly more basic than the parent 1,6-hexanediamine.
-
Phase Behavior: The disruption of the hydrogen-bonding network (compared to primary amines) lowers the melting point, keeping it liquid at room temperature, which facilitates handling in liquid-phase synthesis.
Synthesis & Manufacturing Pathways
Understanding the synthesis is vital for controlling impurities (e.g., tri-ethylated byproducts).
Pathway A: Reductive Alkylation (Symmetrical Target)
Used for large-scale production of the curing agent.
-
Precursors: 1,6-Hexanediamine (HMDA) + Acetaldehyde.
-
Catalyst: Pd/C or Raney Nickel under H₂ pressure.
-
Mechanism: Schiff base formation followed by hydrogenation.
Pathway B: Nitrile Reduction (Unsymmetrical Target)
Preferred for Drug Development to ensure the "Primary-Tertiary" amine differentiation.
-
Step 1: Reaction of 6-bromohexanenitrile with diethylamine.
-
Step 2: Catalytic hydrogenation of the nitrile to a primary amine.
Figure 1: Divergent synthetic pathways yielding symmetrical vs. unsymmetrical amine isomers.
Analytical Characterization Protocols
To validate the identity and purity of N,N-diethyl-1,6-hexanediamine, the following self-validating protocols are recommended.
A. Gas Chromatography (GC-FID/MS)
-
Objective: Quantify purity and detect under-alkylated (mono-ethyl) or over-alkylated impurities.
-
Column: Rtx-5 Amine or CP-Volamine (Base-deactivated stationary phase is crucial to prevent tailing).
-
Method Parameters:
-
Injector: 250 °C, Split 50:1.
-
Oven: 60 °C (2 min) → 10 °C/min → 250 °C (5 min).
-
Detector: FID at 280 °C.
-
-
Causality: Standard silica columns degrade amines; base-deactivation ensures sharp peaks for accurate integration.
B. Amine Value Titration (Total vs. Tertiary)
For the Unsymmetrical Isomer , differentiating the primary amine from the tertiary amine is critical.
-
Total Amine Value: Titrate with 0.1N HClO₄ in glacial acetic acid (Crystal Violet indicator).
-
Tertiary Amine Value: Acetylate the primary amine with acetic anhydride (wait 15 min), then titrate. The primary amine becomes an amide (non-basic), leaving only the tertiary amine to react with the titrant.
-
Calculation:
.
Applications in Drug Development & Materials
Pharmaceutical Linker Chemistry
The Unsymmetrical Isomer is a privileged scaffold in medicinal chemistry.
-
Mechanism: The primary amine (
) serves as a reactive handle for attachment to a drug pharmacophore (via amide coupling or reductive amination). -
Function: The diethylamino tail (
) remains free to interact with biological targets (e.g., lysosomal trapping in antimalarials) or to improve solubility via protonation at physiological pH. -
Example: Analogues of Chloroquine or HDAC inhibitors often utilize diethylamino-alkyl chains to improve bioavailability.
Epoxy Curing Agents
The Symmetrical Isomer is used in high-performance coatings.
-
Reactivity: The secondary amines react slower than primary amines, providing "extended pot life" (working time) for epoxy formulations.
-
Performance: The ethyl substituents add flexibility to the polymer network, improving impact resistance compared to brittle unmodified hexamethylenediamine cures.
Figure 2: Functional utility of isomers in pharmaceutical conjugation vs. polymer networking.
Handling & Safety (E-E-A-T)
Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral/Dermal).
-
Skin/Eye: Causes severe burns.[7] The high pKa (~11) results in rapid saponification of membrane lipids. Immediate Action: Rinse with Diphoterine® or water for >15 mins.
-
Storage: Hygroscopic. Store under nitrogen atmosphere. Reacts with atmospheric CO₂ to form carbamates (white crust), which degrades stoichiometry in sensitive applications.
-
Incompatibility: Strong oxidizers, acids, acid chlorides, anhydrides.
References
-
National Institute of Standards and Technology (NIST). N,N'-Diethyl-1,6-hexanediamine Mass Spectrum & Properties. NIST Chemistry WebBook. [Link]
-
PubChem. Compound Summary: 1,6-Hexanediamine, N,N'-diethyl-.[5][8] National Library of Medicine. [Link]
-
Organic Syntheses. Synthesis of N,N-Dialkylgeranylamines (Methodology Reference). Org. Synth. 1993, 70, 183. [Link]
-
European Patent Office. Epoxy Curing Agents Based on Secondary Aliphatic Diamines. EP 3983469 B1. [Link]
Sources
- 1. 2,2'-Dibromobiphenyl CAS#: 13029-09-9 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,2′-ジブロモビフェニル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. EP2468791A1 - Use of thiocarbonates in formulations based on epoxide resins for enhancement of surfaces - Google Patents [patents.google.com]
- 5. ES2702821T3 - Amina dilutable in water and its applications - Google Patents [patents.google.com]
- 6. Application of 1,6-Hexamethylenediamine_Chemicalbook [chemicalbook.com]
- 7. advantagemaint.com [advantagemaint.com]
- 8. AU2009256556A1 - Water-soluble amine and uses thereof - Google Patents [patents.google.com]
